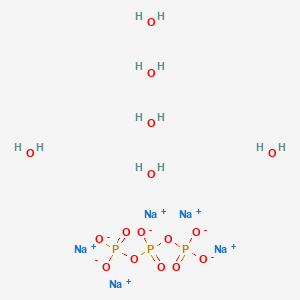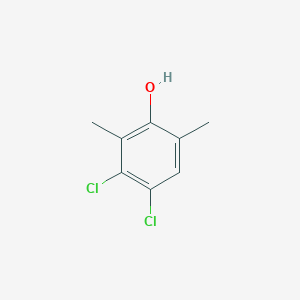
3,4-Dichloro-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-2,6-dimethylphenol (DCDMP) is a chemical compound that belongs to the group of chlorophenols. It is widely used in various industries, including pharmaceuticals, pesticides, and cosmetics. DCDMP has gained attention due to its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2,6-dimethylphenol involves its ability to disrupt the cell membrane of bacteria, leading to cell death. It also acts as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in bacteria.
Effets Biochimiques Et Physiologiques
3,4-Dichloro-2,6-dimethylphenol has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-Dichloro-2,6-dimethylphenol in lab experiments is its ability to inhibit the growth of bacteria, making it a useful tool in studying bacterial physiology and metabolism. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with in the laboratory.
Orientations Futures
Future research on 3,4-Dichloro-2,6-dimethylphenol could focus on its potential applications in the development of new antibacterial agents or in the study of enzyme mechanisms. Further investigation into its potential toxicity and environmental impact could also be explored. Additionally, the synthesis of 3,4-Dichloro-2,6-dimethylphenol could be optimized to improve yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
3,4-Dichloro-2,6-dimethylphenol can be synthesized by various methods, including the reaction of 3,4-dichloro-2,6-dimethylphenyl magnesium bromide with carbon dioxide, or by the reaction of 3,4-dichloro-2,6-dimethylphenol with thionyl chloride. The synthesis method is important in determining the purity and yield of the final product.
Applications De Recherche Scientifique
3,4-Dichloro-2,6-dimethylphenol has been used in various scientific research studies, including its use as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. 3,4-Dichloro-2,6-dimethylphenol has also been used in the study of the mechanism of action of certain enzymes, including peroxidases and laccases.
Propriétés
Numéro CAS |
14486-35-2 |
|---|---|
Nom du produit |
3,4-Dichloro-2,6-dimethylphenol |
Formule moléculaire |
C8H8Cl2O |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
3,4-dichloro-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
Clé InChI |
RQVOAMHBQNYZBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
Synonymes |
3,4-Dichloro-2,6-dimethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



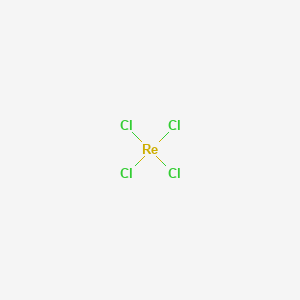
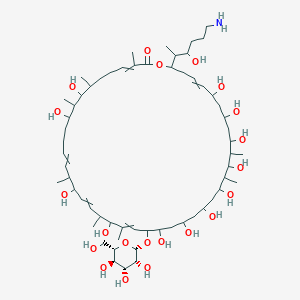
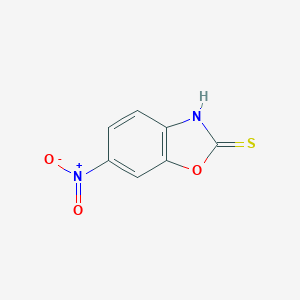


![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
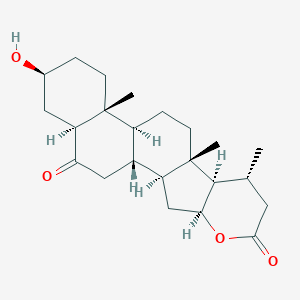
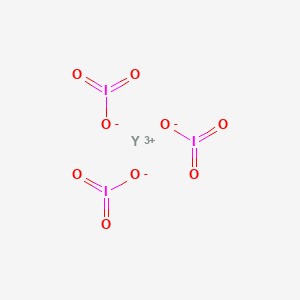
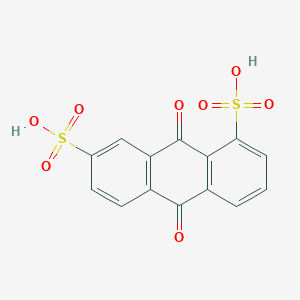

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
